molecular formula C6H3ClF3- B12520707 1,3,5-Trifluorobenzene;chloride CAS No. 675861-31-1

1,3,5-Trifluorobenzene;chloride

Cat. No.: B12520707
CAS No.: 675861-31-1
M. Wt: 167.53 g/mol
InChI Key: BFAJOPDBWRNHQI-UHFFFAOYSA-M
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Description

1,3,5-Trifluorobenzene;chloride is a chemical compound with the molecular formula C6H3F3Cl. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its unique properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trifluorobenzene;chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3,5-trifluorobenzene using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trifluorobenzene;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: It can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (NaOR) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include fluorinated phenols, amines, and ethers.

    Oxidation Reactions: Products include fluorinated benzoic acids and other oxidized derivatives.

    Reduction Reactions: Products include partially or fully hydrogenated fluorobenzenes.

Scientific Research Applications

1,3,5-Trifluorobenzene;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trifluorobenzene;chloride involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1,3,5-Trifluorobenzene;chloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1,3,5-Trifluorobenzene, 1,3,5-Trichlorobenzene, 1,3-Difluoro-4-chlorobenzene.

    Uniqueness: Compared to its analogs, this compound exhibits unique reactivity due to the presence of both fluorine and chlorine atoms, which influence its electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

CAS No.

675861-31-1

Molecular Formula

C6H3ClF3-

Molecular Weight

167.53 g/mol

IUPAC Name

1,3,5-trifluorobenzene;chloride

InChI

InChI=1S/C6H3F3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H;1H/p-1

InChI Key

BFAJOPDBWRNHQI-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1F)F)F.[Cl-]

Origin of Product

United States

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